REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][CH:4]=1>[O-2].[O-2].[Mn+4].CCCCCC.C(Cl)(Cl)(Cl)Cl>[CH:2]([C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][CH:4]=1)=[O:1] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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OCC1=CC=C(C(=O)OCC)C=C1
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Name
|
n-hexane carbon tetrachloride
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
24.1 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Type
|
CUSTOM
|
Details
|
After half an hour of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
After filtration of the reaction medium and removal of the solvents under vacuum, 1.76 g of a yellow oil which
|
Type
|
CUSTOM
|
Details
|
gives a single spot in TLC
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CUSTOM
|
Details
|
A crystallization in isopropyl ether
|
Type
|
CUSTOM
|
Details
|
yields a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=CC=C(C(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |